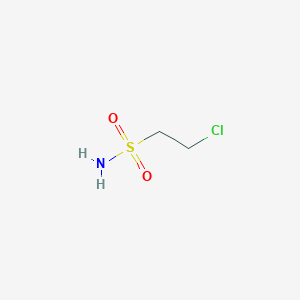

2-Chloroethanesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXZPSDBHFWQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859758-42-2 | |

| Record name | 2-chloroethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways of 2 Chloroethanesulfonamide

Established Synthetic Routes to 2-Chloroethanesulfonamide

The synthesis of this compound is primarily achieved through well-established reactions that are fundamental to organic chemistry. These methods, while reliable, offer varying degrees of yield and purity, depending on the specific conditions and substrates employed.

Amine-Sulfonyl Chloride Condensation Reactions

The most conventional and widely utilized method for the synthesis of this compound is the condensation reaction between 2-chloroethanesulfonyl chloride and an amine, typically ammonia (B1221849) or a primary or secondary amine. This nucleophilic substitution reaction at the sulfonyl group is a cornerstone of sulfonamide synthesis.

The reaction involves the attack of the lone pair of electrons from the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The general reaction is depicted below:

ClCH₂CH₂SO₂Cl + 2 RNH₂ → ClCH₂CH₂SO₂NHR + RNH₃⁺Cl⁻

In the case of synthesizing the parent this compound, ammonia is used as the amine source. The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and base can significantly influence the reaction rate and the purity of the final product. A thesis on the reactions of 2-chloroethanesulfonyl chloride describes its use in synthesizing various sulfonamide derivatives, highlighting the versatility of this precursor. rit.edu

| Parameter | Condition |

| Reactants | 2-Chloroethanesulfonyl chloride, Ammonia (or other amines) |

| Solvent | Dichloromethane, Ether, Acetone |

| Temperature | 0-25°C |

| Base | Excess amine, Triethylamine, Sodium hydroxide |

| Typical Yield | 50-80% |

N-Chlorination Procedures for Sulfonamide Synthesis

An alternative conceptual approach to sulfonamide synthesis that could potentially be applied to produce N-chloro-2-chloroethanesulfonamide involves the N-chlorination of a pre-existing sulfonamide. While direct synthesis of this compound via this route is not commonly documented, the N-chlorination of sulfonamides is a known transformation.

This method would involve the initial synthesis of ethanesulfonamide (B75362), followed by a chlorination step to introduce the chloro group on the ethyl chain, and a subsequent N-chlorination. However, a more direct N-chlorination would start with this compound itself to produce N,2-dichloroethanesulfonamide. The N-chlorination is typically achieved using a chlorinating agent such as sodium hypochlorite (B82951) (NaOCl). researchgate.netgoogle.comunich.it The reaction involves the deprotonation of the sulfonamide nitrogen followed by reaction with the electrophilic chlorine source.

Visible-light-driven methods have also been developed for the C-H chlorination of aliphatic sulfonamides using sodium hypochlorite, which proceeds via a tandem N-H chlorination and a Hofmann-Löffler-Freytag type reaction. researchgate.net This highlights the possibility of chlorinating the ethyl group of an existing sulfonamide.

| Parameter | Condition |

| Reactant | This compound |

| Chlorinating Agent | Sodium hypochlorite, t-Butyl hypochlorite |

| Solvent | Water, Chloroform |

| Catalyst | (for C-H chlorination) Ru(bpy)₃Cl₂ |

| Temperature | Room temperature to 45°C |

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and the generation of stoichiometric byproducts, advanced synthetic strategies are being explored. These include the use of catalytic systems and the systematic optimization of reaction parameters.

Catalytic Approaches in this compound Synthesis

While specific catalytic methods for the direct synthesis of this compound are not extensively reported, the broader field of sulfonamide synthesis has seen the development of various catalytic systems. These approaches aim to increase efficiency, reduce waste, and allow for milder reaction conditions.

For instance, the synthesis of sulfonamides can be achieved through transition metal-catalyzed reactions. Although not directly applied to this compound in the available literature, these methods represent a promising area for future research. The application of such catalytic systems could potentially offer a more sustainable and atom-economical route to this compound.

Optimization of Reaction Conditions for High Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Systematic optimization of parameters such as temperature, solvent, reactant concentration, and the nature of the base can lead to significant improvements in the efficiency of the synthesis.

For the amine-sulfonyl chloride condensation, low temperatures are generally favored to minimize side reactions. The choice of solvent is also critical; a solvent that can dissolve the reactants but does not react with them is ideal. The use of a non-nucleophilic base can also prevent unwanted side reactions. Design of Experiment (DoE) methodologies can be employed to systematically explore the reaction parameter space and identify the optimal conditions for maximizing yield and purity.

| Parameter | Range for Optimization | Impact on Yield/Purity |

| Temperature | -10°C to 30°C | Lower temperatures can reduce side reactions and improve selectivity. |

| Solvent Polarity | Aprotic (e.g., DCM) vs. Protic (e.g., water) | Affects solubility of reactants and can influence reaction rate. |

| Base Strength | Weak (e.g., pyridine) vs. Strong (e.g., NaOH) | Stronger bases can accelerate the reaction but may also promote side reactions. |

| Reactant Ratio | Stoichiometric vs. Excess Amine | Using excess amine can act as a base and drive the reaction to completion. |

Considerations for Industrial Scale Production of this compound

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces a new set of challenges and considerations. These include process safety, cost-effectiveness, and environmental impact.

Key considerations for the industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, particularly 2-chloroethanesulfonyl chloride, are critical economic factors.

Process Safety: The handling of corrosive and reactive reagents like sulfonyl chlorides and the management of exothermic reactions require robust safety protocols and engineered controls.

Reaction Engineering: The choice of reactor type (e.g., batch vs. continuous flow) can have a significant impact on heat and mass transfer, which in turn affects reaction control, yield, and safety. Continuous flow reactors, for instance, can offer better control over reaction parameters and enhance safety for highly exothermic reactions.

Work-up and Purification: The development of efficient and scalable methods for product isolation and purification is essential. This may involve crystallization, extraction, or chromatographic techniques.

Waste Management: The generation of byproducts, such as hydrogen chloride, necessitates effective waste treatment and disposal strategies to minimize environmental impact. The development of catalytic and more atom-economical routes is a key goal in this regard.

While specific industrial processes for this compound are not widely published, the general principles of chemical engineering and process development for fine chemicals would be applicable. A patent for the preparation of 2-(2-chloroethoxy)-benzenesulfonamide highlights some of the challenges in large-scale production of related compounds, such as the formation of product mixtures that require complicated separation methods. google.com

Mechanistic Investigations of 2 Chloroethanesulfonamide Transformations

Nucleophilic Substitution Mechanisms Involving 2-Chloroethanesulfonamide

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. organic-chemistry.org In the case of this compound, the electrophilic center is the carbon atom bonded to the chlorine, and the chloride ion acts as the leaving group. The reaction mechanism can proceed through two primary pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.comlibretexts.org

The distinction between SN1 and SN2 mechanisms lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgmasterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration at the carbon center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. youtube.comchemguide.co.uk Given that this compound is a primary alkyl halide (the carbon attached to the chlorine is bonded to only one other carbon), it is expected to predominantly undergo substitution via the SN2 pathway. byjus.comsavemyexams.com Primary carbocations are highly unstable, making the SN1 pathway unfavorable. organic-chemistry.org

The SN1 mechanism is a two-step process. byjus.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. ucsb.edu In the second step, the nucleophile rapidly attacks the planar carbocation. byjus.com This can occur from either face, often leading to a racemic mixture of products if the carbon is a stereocenter. organic-chemistry.org The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. savemyexams.com For this compound, the formation of a primary carbocation is energetically disfavored, making the SN1 mechanism highly unlikely under typical conditions.

Several factors dictate whether a nucleophilic substitution reaction will proceed via an SN1 or SN2 pathway.

Substrate Structure: The structure of the substrate is a primary determinant.

Steric Hindrance: SN2 reactions are sensitive to steric hindrance around the reaction center. Since the nucleophile must approach the carbon from the backside, bulky groups on or near the carbon will slow down the reaction. masterorganicchemistry.com As a primary halide, this compound has minimal steric hindrance, favoring the SN2 mechanism. savemyexams.com

Electronic Effects: The sulfonamide group (-SO₂NH₂) is strongly electron-withdrawing. This inductive effect reduces the electron density on the α-carbon (the one bonded to chlorine), making it more electrophilic and thus more susceptible to nucleophilic attack. This enhances the rate of SN2 reactions. Conversely, this same effect would destabilize the formation of a carbocation, further disfavoring the SN1 pathway.

Reaction Environment:

Solvent: The choice of solvent is crucial. Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate and the leaving group anion in SN1 reactions. youtube.combyjus.com Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but are less effective at solvating anions. This leaves the nucleophile "freer" and more reactive, which favors the SN2 pathway. youtube.com Therefore, to promote the SN2 reaction of this compound, a polar aprotic solvent would be preferred.

Nucleophile: The strength and concentration of the nucleophile are important. SN2 reactions require a strong nucleophile to effectively attack the electrophilic carbon in the concerted step. organic-chemistry.org SN1 reactions are less sensitive to the nucleophile's strength because the nucleophile only participates after the rate-limiting carbocation formation step. youtube.com High concentrations of a strong nucleophile will favor the SN2 mechanism.

| Factor | Favors SN1 | Favors SN2 | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | Primary structure strongly favors SN2. savemyexams.com |

| Carbocation Stability | High (Tertiary) | N/A (No intermediate) | Unstable primary carbocation disfavors SN1. organic-chemistry.org |

| Nucleophile | Weak or strong | Strong, high concentration | Strong nucleophiles will promote SN2. |

| Solvent | Polar Protic | Polar Aprotic | Polar aprotic solvents will favor the SN2 pathway. youtube.com |

| Leaving Group | Good (weak base) | Good (weak base) | Chloride is a reasonably good leaving group for both. |

Radical Reaction Pathways of this compound and its Derivatives

Radical reactions involve intermediates with unpaired electrons, known as free radicals. masterorganicchemistry.com These species are highly reactive and can participate in a variety of transformations, including substitutions and additions. libretexts.org For sulfonamides, radical pathways can be initiated, often leading to the formation of nitrogen-centered or sulfur-centered radicals.

Nitrogen-centered radicals (NCRs) are valuable intermediates for constructing C-N bonds. nih.govacs.org Sulfonamides can serve as precursors to these radicals under various conditions.

Generation:

Single-Electron Transfer (SET): One strategy involves a single-electron transfer from a potent reducing agent, such as a super-electron-donor (SED), to the sulfonamide. This process can cleave the N-S bond to generate an aminyl radical (R₂N•). nih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful method for generating radicals. nih.gov A photosensitizer absorbs light and transfers energy or an electron to the substrate, leading to homolytic bond cleavage. For instance, N-chlorosulfonamides can be activated by an iridium photocatalyst under visible light to generate sulfonamidyl radicals. nih.gov

Electrochemical Methods: Anodic oxidation can also generate sulfonamidyl radicals. For example, the electrolysis of a sulfonamide in the presence of an acetate (B1210297) forms a hydrogen-bonding complex that is oxidized via a proton-coupled electron transfer (PCET) process to afford the corresponding N-centered radical. acs.org

Reactivity: Once formed, N-centered radicals, such as sulfonamidyl radicals, are generally electrophilic. nih.govacs.org This property influences their subsequent reactions. Their primary modes of reactivity include hydrogen atom transfer (HAT), addition to π-systems (alkenes, arenes), and radical-radical coupling. researchgate.netacs.org

The generated N-centered radicals can be trapped by various radical acceptors in both intermolecular and intramolecular fashions.

Intermolecular Reactions: An N-centered radical can add to an alkene or alkyne in a separate molecule. This radical addition forms a new carbon-centered radical, which can then be further functionalized. scispace.comnih.gov For example, a sulfonamidyl radical can add to an olefin, with the sulfonamide group typically adding to the less substituted carbon (anti-Markovnikov selectivity). acs.org This is followed by trapping of the resulting carbon radical to complete the difunctionalization of the alkene. A novel approach involves the coupling of 2-azaallyl anions with sulfonamides, which proceeds through a SET process to generate both an N-centered radical and a C-centered 2-azaallyl radical. The subsequent intermolecular radical-radical coupling forms amidines in good yields. acs.org

| Radical Precursor | Radical Acceptor | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| N,N-dialkyl p-toluenesulfonamide | N-benzyl ketimine-derived 2-azaallyl anion | SET / Radical-Radical Coupling | Amidines | acs.org |

| N-chloro-N-methyl toluenesulfonamide | Terminal Olefins (e.g., styrene) | Photoredox-catalyzed Addition | Chlorosulfonamides | nih.gov |

| Iodo/Bromo compounds + Pentafluorophenyl vinylsulfonate | Various amines (in subsequent step) | Intermolecular Radical Addition / Aminolysis | Sulfonamides | nih.govresearchgate.net |

Intramolecular Reactions: If the sulfonamide derivative contains an unsaturated moiety (e.g., an alkene or alkyne) at a suitable position, the N-centered radical can add to it in an intramolecular fashion, leading to the formation of N-heterocycles. acs.org For instance, electrochemically generated sulfonamidyl radicals can undergo intramolecular cyclization onto an adjacent aryl ring to synthesize benzosultams. acs.org Similarly, radical cyclizations of ene sulfonamides can produce various cyclic imines. This process involves the initial cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to yield the imine product. nih.gov

Photochemical Activation and Subsequent Transformations of Related Compounds

Photochemistry offers mild and efficient pathways to activate sulfonamides, which are often stable and unreactive compounds. This activation typically involves generating either sulfonyl radicals (RSO₂•) or sulfonamidyl radicals (RSO₂NR'•) that can participate in a range of synthetic transformations. nih.gov

One prominent strategy involves converting a primary sulfonamide into an N-sulfonylimine, which can then act as a sulfonyl radical precursor under photocatalytic conditions. acs.org Using a metal-free photocatalyst like 4CzIPN or 5CzBN, these intermediates can undergo fragmentation to generate sulfonyl radicals. These electrophilic sulfonyl radicals readily add to electron-poor alkenes in Giese-type reactions. nih.gov This method allows for the late-stage functionalization of complex molecules containing a sulfonamide group. acs.org

Another approach utilizes photocatalysis to directly activate the N-S bond. This can generate sulfonyl radicals that participate in coupling reactions. For example, aryl triflates can be activated by UV light in the presence of NaI to generate aryl radicals, which then couple with an SO₂ surrogate and various amines to form sulfonamides. rsc.org

Furthermore, direct or triplet-sensitized irradiation of sulfonamides containing other functionalities can lead to complex intramolecular transformations. researchgate.net The proximity of the sulfonamide to a reactive group like a conjugated diene can result in various photochemical reactions, demonstrating the versatility of photochemical activation. researchgate.net The generation of N-centered radicals from sulfonamides can also be achieved through photosensitization, where an excited photosensitizer transfers energy to an N-halo precursor, causing homolysis of the N-X bond and initiating radical chain reactions. acs.org

Elucidation of Other Key Reactive Intermediates and Mechanisms

Beyond direct substitution and elimination pathways, the transformation of this compound can proceed through various other reactive intermediates and mechanisms, depending on the reaction conditions. These alternative pathways are crucial for a comprehensive understanding of its reactivity and degradation. Key among these are processes involving intramolecular cyclization and the formation of unsaturated species.

One of the most significant alternative mechanisms is the intramolecular cyclization of this compound, particularly under basic conditions. This reaction proceeds via an intramolecular nucleophilic substitution (SNi) mechanism. The nitrogen atom of the sulfonamide, once deprotonated by a base, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of a highly strained three-membered ring intermediate, an N-sulfonylaziridine (also known as an ethylene-N-sulfonamide). This intermediate is highly reactive due to ring strain and is susceptible to subsequent nucleophilic attack.

Another important transformation of this compound is dehydrochlorination to yield ethenesulfonamide (B1200577). This reaction is favored in the presence of a strong, non-nucleophilic base and proceeds via an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the carbon atom adjacent to the sulfonyl group, while simultaneously, the chloride ion is eliminated from the neighboring carbon. This concerted process leads to the formation of a carbon-carbon double bond.

The subsequent reactions of these intermediates are of considerable interest. The N-sulfonylaziridine intermediate can be attacked by various nucleophiles, leading to ring-opening and the formation of a variety of substituted ethanesulfonamides. Ethenesulfonamide, being an activated alkene, is susceptible to Michael addition reactions, where nucleophiles add across the double bond.

The interplay between these different reaction pathways—direct substitution, intramolecular cyclization, and elimination—is governed by factors such as the nature of the base, the solvent, and the temperature. A summary of these key reactive intermediates and the mechanisms of their formation is presented in Table 1.

| Reactive Intermediate | Formation Mechanism | Key Reactants/Conditions | Subsequent Reactions |

| N-Sulfonylaziridine | Intramolecular Nucleophilic Substitution (SNi) | Weak to moderate base | Ring-opening by nucleophiles |

| Ethenesulfonamide | Bimolecular Elimination (E2) | Strong, non-nucleophilic base | Michael addition |

Detailed research findings have provided evidence for the existence of these transient species. For instance, the formation of N-substituted taurine (B1682933) derivatives from the reaction of this compound with amines can be rationalized through the initial formation of an N-sulfonylaziridine intermediate, which is then opened by the amine. Similarly, the isolation of vinylsulfonamide derivatives from reactions conducted in the presence of strong bases supports the E2 mechanism leading to ethenesulfonamide.

Kinetic studies on the hydrolysis of structurally related compounds, such as 2-hydroxyethanesulfonyl chloride, have lent further support to the propensity of 2-substituted ethanesulfonyl derivatives to undergo intramolecular cyclization. In the case of 2-hydroxyethanesulfonyl chloride, the formation of a cyclic sulfonate ester, a β-sultone, has been identified as a key intermediate. By analogy, the formation of an N-sulfonylaziridine from this compound is a highly plausible mechanistic pathway.

The following table (Table 2) outlines the key transformations and the proposed primary mechanistic steps involved in the reactions of this compound.

| Transformation | Proposed Primary Mechanism | Description |

| Formation of N-Sulfonylaziridine | Intramolecular Nucleophilic Substitution (SNi) | The deprotonated sulfonamide nitrogen attacks the β-carbon, displacing the chloride ion and forming a three-membered ring. |

| Formation of Ethenesulfonamide | Bimolecular Elimination (E2) | A base abstracts a proton from the α-carbon, leading to the concerted elimination of the β-chloro group and formation of a double bond. |

| Reaction with Nucleophiles (via N-Sulfonylaziridine) | Nucleophilic Ring-Opening | A nucleophile attacks one of the carbon atoms of the strained N-sulfonylaziridine ring, leading to the formation of a substituted ethanesulfonamide (B75362). |

| Reaction with Nucleophiles (via Ethenesulfonamide) | Michael Addition | A nucleophile adds to the β-carbon of the electron-deficient double bond of ethenesulfonamide. |

Derivatives, Analogues, and Structure Reactivity Relationships of 2 Chloroethanesulfonamide

Synthesis and Characterization of Substituted 2-Chloroethanesulfonamides

The synthesis of substituted sulfonamides is a cornerstone of medicinal and organic chemistry, employing a variety of methods to modify the core sulfonamide structure. While direct synthesis of substituted 2-chloroethanesulfonamides can be accomplished, broader synthetic strategies for N-substituted sulfonamides are widely applicable.

A primary and classic method involves the reaction of a sulfonyl chloride with a suitable amine. thieme-connect.com For N-substituted derivatives of 2-chloroethanesulfonamide, this would entail reacting 2-chloroethanesulfonyl chloride with a primary or secondary amine. The nucleophilicity of the amine is a key factor in the success of this coupling. thieme-connect.com

Another significant route is the N-alkylation of a parent sulfonamide. Various methods have been developed to achieve this transformation. For instance, an intermolecular alkylation of sulfonamides can be achieved with trichloroacetimidates in refluxing toluene, a reaction that proceeds without the need for additives. organic-chemistry.org This method tends to be more efficient for unsubstituted sulfonamides compared to more sterically hindered N-alkyl sulfonamides. organic-chemistry.org Other approaches utilize alcohols as green alkylating agents, often catalyzed by transition metals like manganese or ruthenium. organic-chemistry.org A manganese(I) PNP pincer precatalyst, for example, enables the efficient mono-N-alkylation of a wide range of aryl and alkyl sulfonamides using primary alcohols. organic-chemistry.org

The synthesis of N-arylsulfonamides presents a greater challenge due to the lower nucleophilicity of the sulfonamide nitrogen. thieme-connect.com Modern palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination, have been adapted for this purpose, effectively catalyzing reactions between aryl halides (including bromides and chlorides) and various sulfonamides. thieme-connect.com

Characterization of these synthesized analogues relies on standard spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the S=O stretches of the sulfonyl group and the N-H bond in secondary sulfonamides. nih.govresearchgate.net Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds. researchgate.net For crystalline solids, melting point analysis serves as an indicator of purity. nih.gov

Formation and Chemical Reactivity of Ethenesulfonamide (B1200577) Derivatives

Ethenesulfonamide (vinyl sulfonamide) is a key derivative that can be conceptually formed from this compound via a base-induced elimination of hydrogen chloride. This transformation converts the saturated ethyl chain into a reactive vinyl group. Ethenesulfonamide itself is a liquid at room temperature with a melting point of 24°C and a boiling point of 114°C at 0.1 mmHg. sigmaaldrich.com

The resulting vinyl group in ethenesulfonamide and its derivatives is an electron-deficient alkene, making it a versatile intermediate in organic synthesis. It can participate in a variety of chemical reactions, particularly nucleophilic additions. Further studies have explored the structure-activity relationships of 2-phenylethenesulfonamide (B13091328) derivatives. nih.gov In these studies, modifications to different regions of the molecule, such as replacing a 2-phenylethenesulfonamide group with a 2-(pyridin-3-yl)ethenesulfonamide or a 2-phenylethanesulfonamide (B1266341) group, were investigated to understand their impact on biological activity. nih.gov

The synthetic utility of vinyl sulfonamides is further demonstrated by the reactions of N-(2-alkoxyvinyl)sulfonamides, which are prepared from the decomposition of N-tosyl-1,2,3-triazoles in the presence of alcohols. nih.gov These compounds undergo various transformations; for example, acid-catalyzed addition of alcohols or thiols can yield ketals and thioketals, respectively. nih.gov Furthermore, the vinyl group can be selectively reduced via hydrogenation. nih.gov

Exploration of N-Alkyl-N-chlorosulfonamide Analogues and Their Reactivity

The reactivity of the sulfonamide nitrogen can be further exploited through N-chlorination. N-alkyl-N-chlorosulfonamides are typically prepared by reacting the corresponding N-alkylsulfonamide with a chlorinating agent, such as calcium hypochlorite (B82951) on moist alumina, which can produce the N-chloro compounds in quantitative yield. beilstein-journals.org

These N-alkyl-N-chlorosulfonamides are valuable reagents for intermolecular addition reactions to unsaturated compounds. beilstein-journals.orgnih.gov The addition to alkenes is often catalyzed by copper(I) complexes. nih.gov In reactions with styrene (B11656) derivatives, these additions can proceed in excellent yield and with high regioselectivity. nih.gov The reaction mechanism is believed to proceed via a redox catalysis involving sulfonamidyl radicals, as a polar mechanism via a chloronium ion intermediate would be expected to produce the opposite regiochemistry. beilstein-journals.orgnih.gov The efficiency of these addition reactions tends to be lower with non-aromatic alkenes. nih.gov

The following table summarizes the results of a study on the copper-catalyzed addition of an N-chlorosulfonamide to styrene, highlighting the effect of different catalysts.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | [(MeCN)₄Cu]PF₆ | 24 | 0 |

| 2 | CuCl | 24 | 95 |

| 3 | CuBr·SMe₂ | 24 | 99 |

| 4 | CuI | 24 | 99 |

| 5 | Cu₂O | 24 | 99 |

Data sourced from research on intermolecular addition reactions of N-alkyl-N-chlorosulfonamides. nih.gov

Systematic Studies on Structure-Reactivity and Structure-Property Relationships in this compound Analogues

Systematic studies on sulfonamide analogues are crucial for understanding how structural modifications influence their chemical reactivity and physical properties. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are powerful tools in this domain. mdpi.comnih.gov

These studies correlate variations in molecular structure with changes in biological activity or physicochemical properties. Key molecular descriptors often used in these analyses include:

Lipophilicity: Often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), this property influences membrane permeability. mdpi.com

Electronic Effects: Described by parameters like the Hammett constant or pKa, these relate to the electron-donating or electron-withdrawing nature of substituents. nih.gov

Steric Effects: Parameters such as molar refractivity or Taft steric parameters quantify the size and shape of substituents. nih.govnih.gov

For example, the lipophilicity of sulfonamide derivatives can be determined experimentally using chromatographic methods and then modeled using QSPR approaches. mdpi.com Such models help to understand which molecular properties, such as steric and electrostatic characteristics, govern the lipophilicity. mdpi.com Structure-property relationship (SPR) studies have also been conducted on bioisosteres of N-acylsulfonamides to assess the relative impact of structural replacements on properties like acidity, permeability, and solubility. nih.gov

Applications of 2 Chloroethanesulfonamide As a Chemical Synthon and Intermediate

Role as a Building Block in Complex Organic Molecule Construction

2-Chloroethanesulfonamide functions as a fundamental building block in the assembly of more intricate organic molecules primarily through reactions involving its two reactive sites. The chloroethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the introduction of the ethanesulfonamide (B75362) moiety into a larger molecular scaffold.

The reactivity of the closely related precursor, 2-chloroethanesulfonyl chloride, provides significant insight into the synthetic utility of this compound. For instance, the reaction of 2-chloroethanesulfonyl chloride with amines yields the corresponding 2-chloroethanesulfonamides. This primary reaction sets the stage for subsequent modifications at the chloro-substituted carbon.

One of the key transformations of this compound is its conversion to vinyl sulfonamides. This is typically achieved through a base-mediated elimination of hydrogen chloride. Vinyl sulfonamides are valuable Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions. This reactivity is harnessed to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing more complex molecular frameworks. These vinyl sulfonamides have been identified as useful electrophiles for targeted protein modification and inhibition.

The general scheme for the utilization of this compound as a building block can be summarized in the following table:

| Reaction Type | Reactant | Product | Significance |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | N- or S-substituted ethanesulfonamides | Introduction of the ethanesulfonamide functional group. |

| Elimination | Base | Vinyl sulfonamide | Formation of a reactive Michael acceptor for further functionalization. |

| Michael Addition (from resulting vinyl sulfonamide) | Nucleophiles (e.g., amines, thiols, carbanions) | Functionalized ethanesulfonamides | Elaboration of the molecular structure with new bonds. |

Precursor for the Synthesis of Advanced Sulfonamide Frameworks

This compound is a key precursor for the synthesis of a variety of advanced sulfonamide frameworks, most notably taurinamide and its derivatives. Taurinamide, the amide of taurine (B1682933) (2-aminoethanesulfonic acid), is a biologically relevant scaffold.

The synthesis of N-substituted taurinamides can be readily achieved by reacting this compound with primary or secondary amines. In this reaction, the amine acts as a nucleophile, displacing the chloride ion to form the corresponding N-substituted 2-aminoethanesulfonamide (B112635) (taurinamide derivative). This straightforward synthetic route allows for the generation of a library of taurinamide analogs with diverse functionalities, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. nih.govnih.gov

Furthermore, the initial product of the reaction between an amine and 2-chloroethanesulfonyl chloride is the N-substituted this compound. This intermediate can then be further reacted with another amine to produce disubstituted taurinamides of the structure R₂NCH₂CH₂SO₂NR₂. rsc.org

The general synthesis of taurinamide derivatives from this compound is depicted below:

Cl-CH₂CH₂-SO₂NH₂ + R¹R²NH → R¹R²N-CH₂CH₂-SO₂NH₂ + HCl

This reaction highlights the utility of this compound in accessing taurinamide-based structures that are investigated for various pharmacological activities.

Utility in the Preparation of Specialized Organic Compounds

The unique reactivity of this compound extends to the preparation of other specialized organic compounds beyond simple sulfonamide derivatives. A significant application is its role as a precursor to vinyl sulfonamides.

As mentioned earlier, the dehydrochlorination of this compound provides a convenient route to vinyl sulfonamide. Vinyl sulfonamides are not only important intermediates for further synthetic transformations but also exhibit biological activity in their own right. They are known to act as irreversible inhibitors of cysteine proteases, a class of enzymes implicated in various diseases. The vinyl group acts as a Michael acceptor, reacting with the thiol group of a cysteine residue in the active site of the enzyme to form a covalent bond, thereby inactivating the enzyme. For instance, potent N-alkoxyvinylsulfonamide inhibitors of the trypanosomal cysteine protease cruzain have been developed. mdpi.com

The synthesis of these important vinyl sulfonamides often proceeds through an intermediate derived from a 2-haloethanesulfonyl chloride. A novel approach to vinyl sulfonamide synthesis involves the use of an α-selenoether masking group, which can be eliminated under mild oxidative conditions. nih.gov This strategy circumvents potential polymerization issues associated with the highly reactive vinyl sulfonamide product.

The utility of this compound in this context is summarized by the following transformation:

Cl-CH₂CH₂-SO₂NHR → CH₂=CH-SO₂NHR + HCl

This reaction underscores the importance of this compound as a synthon for accessing specialized and biologically active vinyl sulfonamide compounds.

Significance in Agrochemical and Fine Chemical Synthesis (General Scope)

While specific, large-scale industrial applications of this compound in the agrochemical and fine chemical sectors are not extensively documented in publicly available literature, its chemical properties suggest significant potential as an intermediate in these fields. Sulfonamide derivatives are a well-established class of compounds with diverse applications in agriculture and fine chemical production. google.com

In the agrochemical industry, sulfonamides are integral components of many herbicides, fungicides, and insecticides. sciprofiles.com The sulfonylurea herbicides, for example, are a major class of crop protection agents. The synthesis of such complex molecules often relies on the availability of versatile building blocks. A patent for the preparation of 2-(2-chloroethoxy)-benzenesulfonamide, a precursor to sulfonylurea herbicides, highlights the industrial relevance of chloroalkoxy benzenesulfonamide (B165840) structures, which share functional similarities with this compound. google.com The presence of the reactive chloroethyl group in this compound allows for its incorporation into larger, more complex molecules that may exhibit desirable biological activity for crop protection.

In the realm of fine chemicals, intermediates are crucial for the efficient synthesis of a wide range of products, including pharmaceuticals, dyes, and specialty polymers. nih.gov The ability of this compound to readily undergo reactions to form taurinamide and vinyl sulfonamide frameworks makes it a potentially valuable intermediate. These frameworks can serve as the basis for the synthesis of a variety of fine chemicals with specific functionalities and properties. The production of fine chemicals often involves multi-step syntheses where the availability of reliable and reactive intermediates is paramount.

The potential applications of this compound as an intermediate are outlined in the table below:

| Industry | Potential Application | Rationale |

| Agrochemical | Intermediate for herbicides, fungicides, or insecticides | The sulfonamide moiety is a known pharmacophore in crop protection agents. The reactive chloroethyl group allows for further molecular elaboration. |

| Fine Chemicals | Building block for specialty chemicals | Precursor to taurinamide and vinyl sulfonamide scaffolds, which can be incorporated into a variety of functional molecules. |

Computational and Theoretical Chemistry Studies of 2 Chloroethanesulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of a molecule. For 2-Chloroethanesulfonamide, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be appropriate for optimizing the molecular geometry and calculating electronic energies.

The electronic structure is largely defined by the interplay of the electronegative chlorine atom, the sulfonyl group (SO₂), and the amide group (NH₂). The sulfonyl group is strongly electron-withdrawing, which influences the charge distribution across the entire molecule. The nitrogen atom of the amide group, while also electronegative, can act as a π-donor to the S=O bonds. The chlorine atom further withdraws electron density from the ethyl chain through an inductive effect.

Table 1: Predicted Geometrical Parameters of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value | Analogous Compound Source |

| C-C Bond Length | ~1.53 Å | Ethane derivatives |

| C-S Bond Length | ~1.77 Å | Methanesulfonamide |

| S-N Bond Length | ~1.64 Å | Various Sulfonamides |

| S=O Bond Length | ~1.43 Å | Various Sulfonamides |

| C-Cl Bond Length | ~1.78 Å | Chloroethane |

| C-C-S Bond Angle | ~110° | Alkyl sulfonates |

| C-S-N Bond Angle | ~107° | Methanesulfonamide |

| O-S-O Bond Angle | ~120° | Various Sulfonamides |

This table is interactive. Click on the headers to sort.

Molecular Orbital Analysis and Chemical Bonding Characteristics

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule. The key orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen and oxygen atoms, and potentially the chlorine atom. The LUMO is likely to be an antibonding orbital, with significant contributions from the sulfonyl group, particularly the σ* orbitals of the S=O bonds, and the σ* orbital of the C-Cl bond.

The chemical bonding is characterized by a combination of covalent and polar covalent bonds. The S=O bonds have significant double bond character and are highly polarized towards the oxygen atoms. The S-N bond in sulfonamides is known to have a degree of partial double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group, which can lead to a higher rotational barrier around this bond.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | General Characteristics |

| HOMO | -8.0 to -10.0 | Primarily located on the sulfonamide group (N and O lone pairs) and Cl atom. |

| LUMO | -0.5 to 1.5 | Primarily located on the sulfonyl group (antibonding S-O orbitals) and the C-Cl antibonding orbital. |

| HOMO-LUMO Gap | ~7.5 to 11.5 | Indicates high kinetic stability. |

This table is interactive. Click on the headers to sort.

Computational Modeling for Mechanistic Elucidation and Prediction

Computational modeling can be a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. For instance, DFT calculations can be used to map the potential energy surface for reactions such as nucleophilic substitution at the carbon bearing the chlorine atom, or reactions involving the sulfonamide group.

By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed reaction pathway. For example, modeling the reaction with a nucleophile would likely show an Sₙ2-type mechanism, with the nucleophile attacking the carbon atom attached to the chlorine, and the chloride ion acting as the leaving group. The presence of the electron-withdrawing sulfonamide group would likely influence the activation barrier for such a reaction.

Exploration of Biological Activities in Non Clinical Research Settings

Influence on Biochemical Pathways in Model Systems (Excluding Human Physiology)

Without primary research data, the creation of informative and scientifically accurate content, including the mandatory data tables, is not feasible. Any attempt to generate such an article would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until further research is conducted and published on the specific biological properties of "2-Chloroethanesulfonamide," a detailed article as outlined cannot be produced.

Environmental Chemical Transformations and Fate Modeling of 2 Chloroethanesulfonamide

Biotransformation Pathways and Identification of Transformation Products

Biotransformation, or biodegradation, is the chemical alteration of a substance by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant pathway for the environmental degradation of organic pollutants. nih.gov

For sulfonamides, microbial degradation has been observed in various environmental settings, including soil and wastewater treatment plants. nih.govresearchgate.netresearchgate.net Several bacterial strains, such as those from the genera Pseudomonas and Acinetobacter, have been identified as capable of degrading sulfonamides. nih.gov Common biotransformation pathways for sulfonamides include: researchgate.netresearchgate.net

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

Amide Bond Cleavage: Breaking the sulfur-nitrogen bond, separating the molecule into its constituent parts.

Acetylation: The addition of an acetyl group, often at the N4-amino group (a feature not present in 2-Chloroethanesulfonamide).

ipso-Hydroxylation: A substitution reaction where a hydroxyl group displaces a substituent on an aromatic ring, followed by fragmentation.

For this compound, microorganisms could potentially attack several sites on the molecule. Plausible biotransformation pathways, based on analogous compounds, include:

Cleavage of the Sulfonamide Bond: This would be a primary pathway, potentially yielding ethanesulfonic acid and 2-chloroethylamine.

Dehalogenation of the Chloroethyl Group: Microbes could remove the chlorine atom, either through reductive dechlorination under anaerobic conditions or oxidative mechanisms, to form 2-hydroxyethanesulfonamide.

Oxidation of the Ethyl Group: The ethyl chain could be oxidized, for example, to form a carboxylic acid, resulting in 2-sulfonamidoacetic acid.

The identification of these transformation products would require laboratory studies using microbial cultures or environmental microcosms, followed by analysis with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

| Proposed Biotransformation Reaction | Enzyme Class (Hypothetical) | Potential Transformation Product |

| Sulfonamide Bond Cleavage | Hydrolases | Ethanesulfonic acid, 2-Chloroethylamine |

| Reductive Dechlorination | Reductases | Ethanesulfonamide (B75362) |

| Oxidative Dehalogenation/Hydroxylation | Monooxygenases/Dioxygenases | 2-Hydroxyethanesulfonamide |

| Oxidation of Ethyl Chain | Dehydrogenases/Oxidases | 2-Sulfonamidoacetic acid |

Application of Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. In the absence of experimental data, QSARs are invaluable for predicting the environmental behavior of chemicals like this compound. nih.gov

QSAR models for environmental fate typically use molecular descriptors—numerical values that describe the chemical's structure, such as its size, shape, and electronic properties. nih.gov For predicting the degradation of sulfonamides, QSAR models have been developed that link degradation rates in processes like photolysis or advanced oxidation to specific quantum chemical parameters. ntu.edu.sgnih.govnih.gov For example, a model might show that the rate of degradation is strongly related to the energy of the highest occupied molecular orbital (EHOMO), which indicates the molecule's tendency to donate electrons. nih.gov

For this compound, a QSAR approach could be used to:

Estimate Physicochemical Properties: Properties like the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure can be predicted. These are essential inputs for environmental fate models.

Predict Degradation Rates: QSARs can estimate half-lives for abiotic degradation processes like hydrolysis and atmospheric oxidation, as well as rates of biodegradation.

Identify Potential Transformation Pathways: By calculating the reactivity of different parts of the molecule (e.g., bond dissociation energies, susceptibility to nucleophilic or electrophilic attack), QSARs can help hypothesize the most likely sites for metabolic attack. nih.gov

Publicly available software, such as the US EPA's EPI Suite™ (Estimation Programs Interface), incorporates numerous QSAR models to predict these properties and fate characteristics. chemsafetypro.comchemistryforsustainability.orgepa.govepa.gov

| Property/Endpoint | Relevant QSAR Model/Approach | Key Molecular Descriptors (Examples) | Predicted Behavior for this compound (Hypothetical) |

| Biodegradation Half-Life | BIOWIN™ (EPI Suite) | Molecular weight, fragment counts | Predicted to be not readily biodegradable, with a half-life of weeks to months. |

| Soil Adsorption (Koc) | KOCWIN™ (EPI Suite) | Log Kow, molecular connectivity indices | Low to moderate adsorption to soil organic carbon, suggesting potential for leaching. |

| Hydrolysis Rate | HYDROWIN™ (EPI Suite) | Functional group identification | Predicted to be very slow under environmental pH conditions. |

| Atmospheric Oxidation | AOPWIN™ (EPI Suite) | Reaction rate constants with hydroxyl radicals | Low volatility suggests atmospheric transport is not a major pathway. |

Predictive Modeling of Environmental Distribution, Persistence, and Bioaccumulation (from a chemical standpoint)

Predictive environmental models, such as multimedia fugacity models, use the physicochemical properties of a chemical to estimate its distribution, persistence, and bioaccumulation potential in the environment. These models are crucial for conducting a Persistence, Bioaccumulation, and Toxicity (PBT) assessment. uzh.chdtu.dkresearchgate.netnih.govepa.gov

Environmental Distribution: Fugacity models simulate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) based on its properties like vapor pressure, water solubility, and log Kow. For this compound, with an expected high water solubility and low vapor pressure (typical for sulfonamides), models would likely predict that if released to the environment, it would predominantly reside in the water and soil compartments. chemsafetypro.com

Bioaccumulation: Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which can be predicted from the log Kow. Chemicals with a high log Kow (i.e., are more fat-soluble) tend to have a higher BCF. Sulfonamides generally have low to moderate log Kow values, suggesting a low potential for bioaccumulation. Therefore, this compound is not expected to significantly bioaccumulate in aquatic organisms.

A comprehensive PBT assessment integrates these predictions. uzh.chresearchgate.net While this compound may exhibit some persistence, its low predicted bioaccumulation potential suggests it is unlikely to be classified as a PBT substance. However, a full assessment would also require toxicity data.

Q & A

Q. What are the standard protocols for synthesizing 2-chloroethanesulfonamide, and how can purity be optimized?

this compound is typically synthesized via sulfonylation of 2-chloroethylamine using sulfonyl chloride derivatives. A common method involves reacting 2-chloroethylamine hydrochloride with chlorosulfonic acid in anhydrous dichloromethane under inert atmosphere (N₂ or Ar) at 0–5°C, followed by gradual warming to room temperature . Purity optimization includes:

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Moisture control : Use of molecular sieves or anhydrous solvents to prevent hydrolysis .

- Yield improvement : Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and slow reagent addition to minimize side reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Fluoropolymer gloves (0.7 mm thickness, >480 min penetration resistance), chemical-resistant goggles, and full-face respirators with ABEK filters for vapor protection .

- Storage : In moisture-proof containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides) and bases .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Ventilate areas to prevent vapor accumulation .

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

- Spectroscopy :

- Elemental analysis : Confirm C, H, N, S, and Cl percentages (e.g., C₂H₆ClNO₂S: C 14.7%, H 3.7%, Cl 21.7%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide functionalization?

- Temperature control : Maintain reactions at –10°C to 0°C to suppress hydrolysis of the sulfonyl chloride intermediate .

- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to stabilize reactive intermediates. Additives like DMAP (4-dimethylaminopyridine) can catalyze sulfonamide formation .

- Kinetic monitoring : Employ stopped-flow spectroscopy to track reaction progress and identify side-product formation thresholds .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

- Aqueous stability : Hydrolyzes rapidly in neutral/basic water (t₁/₂ < 1 hr at pH 7–9), forming 2-chloroethanesulfonic acid. Use buffered solutions (pH 4–6) for short-term stability .

- Organic solvents : Stable in DMF, DCM, and acetonitrile for >48 hrs when stored anhydrous. Decomposes in alcohols (e.g., MeOH, EtOH) via nucleophilic substitution .

- Thermal stability : Decomposes above 100°C, releasing SO₂ and HCl gases. Avoid heating beyond 80°C .

Q. How can researchers resolve contradictory literature data on the compound’s reactivity in cross-coupling reactions?

- Reproducibility checks : Replicate protocols under controlled humidity (<30% RH) and oxygen-free conditions .

- Advanced analytics : Use LC-MS to identify trace by-products (e.g., dimerization species) that may skew reactivity assessments .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states, aligning with experimental kinetic data .

Q. What strategies mitigate low yields in synthesizing this compound-derived sulfonamides?

- Purification : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate sulfonamides from unreacted starting materials .

- Side-chain protection : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to prevent premature sulfonylation .

- Catalysis : Use Cu(I) or Pd(0) catalysts to accelerate nucleophilic substitution in heteroaromatic systems .

Q. How should researchers assess the biological activity of this compound derivatives while ensuring ethical compliance?

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., carbonic anhydrase), and antimicrobial activity (MIC determination) using cell lines (e.g., HEK-293, MCF-7) .

- Ethical compliance : Adhere to institutional review board (IRB) guidelines for cell-based studies. Avoid in vivo testing without proper authorization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.